molecular formula C11H12O3 B179330 2-Phenyltetrahydrofuran-2-carboxylic acid CAS No. 19679-84-6

2-Phenyltetrahydrofuran-2-carboxylic acid

Cat. No.: B179330
CAS No.: 19679-84-6
M. Wt: 192.21 g/mol
InChI Key: XYCFRUQFTPLHSD-UHFFFAOYSA-N
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Description

“2-Phenyltetrahydrofuran-2-carboxylic acid” is an organic compound that incorporates a carboxyl functional group, CO2H . The molecular formula of this compound is C11H12O3 and it has a molecular weight of 192.21 .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl group of “this compound” are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.21 and a molecular formula of C11H12O3 . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

2-Phenyltetrahydrofuran-2-carboxylic acid has been explored in various synthetic pathways. For instance, its derivative, beta-Phenyltetrahydrofuran-2-one-alpha-carboxylic acid, was used in the Mannich reaction to produce alpha-aminomethyl derivatives, leading to compounds with central nervous system depressant and analgesic properties (Jakóbiec, Zabska, & Sedzimirska, 1985). Additionally, Cu-catalyzed hydroxylation and oxidative cycloetherification methods have been developed for the synthesis of 2-arylbenzofuran-3-carboxylic acids, including the natural product moracin M (Xu, Zhang, Wang, Wang, & Zou, 2015).

Catalysis and Reaction Mechanisms

This compound and its analogs have been investigated for their roles in catalysis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid was found to be effective for dehydrative amidation between carboxylic acids and amines, contributing to α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). In another study, the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs was observed in certain molecular structures, providing insights into supramolecular chemistry (Long, Zhou, Parkin, & Li, 2014).

Biomass Conversion and Green Chemistry

In the field of green chemistry, research has focused on converting biomass-derived chemicals into valuable solvents. For example, 2-methyltetrahydrofuran, related to phenyltetrahydrofuran compounds, was synthesized from furfural using non-precious metal catalysts in a study exploring sustainable chemical production (Liu et al., 2020).

Coordination Polymers and Crystal Engineering

Phenyltetrahydrofuran derivatives have been utilized in the design of coordination polymers. For instance, ether-bridged aromatic carboxylic acids were used as building blocks for generating novel coordination compounds with potential applications in crystal engineering research (Gu et al., 2017).

Future Directions

The future directions for “2-Phenyltetrahydrofuran-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis, reactions, and potential applications . The hydrogenation of carboxylic acid derivatives, for example, is a rapidly developing field with potential implications for the production of various chemicals .

Biochemical Analysis

Biochemical Properties

2-Phenyltetrahydrofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of furan derivatives. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in the biosynthesis of furan derivatives, thereby modulating the levels of these compounds in cells. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of furan derivatives. These interactions can affect metabolic flux and the levels of various metabolites. For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, thereby influencing energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its biological activity and interactions with other biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Properties

IUPAC Name

2-phenyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)11(7-4-8-14-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCFRUQFTPLHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19679-84-6
Record name 2-phenyloxolane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to a literature procedure (T. Akiyama, K. Ishikawa and S. Ozaki, Chemistry letters 1994, 627). To a solution of ethyl benzoylformate (2.5 g, 14.0 mmol) and allyl trimethylsilane (2.7 ml, 16.9 mmol) in 31 ml of methylene chloride (anhydrous) at −78° C. was added 1.6 ml of tin chloride (14.28 mmol) dropwise. The cooling bath was removed after the addition was complete. After the reaction mixture was stirred at room temperature for 5 min., TLC showed the reaction was complete. Triethylamine (3.5 ml) and water (150 ml) were added to quench the reaction. Extraction with ethyl acetate was complicated by the emulsion which was broken up by filtration through celite. The extracts were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by silica gel chromatography with methylene chloride/hexane=2.5:97.5 to afford 2-hydroxyl-2-phenyl-4-pentenoic acid, ethyl ester as an oil (1.2 g). 400 MHz 1H NMR (CDCl3): δ 7.59 (m, 2H); 7.29 (m, 3H); 5.79 (m, 1H); 5.13 (m, 2H); 4.23 (m, 2H); 2.96 (m, 1H); 2.74 (m, 1H); 1.26 (t, J=7.0 Hz, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
1.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-phenyl-2-tetrahydrofuroate (170 mg, 0.77 mmol) in methanol (6 ml) was added 0.5N NaOH (1.5 ml, 0.75 mmol). After stirring at room temperature overnight, it was partitioned between dilute acetic acid and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic layer was washed with brine and dried over MgSO4, filtered and concentrated to afford the title compound as a white crystalline solid which was used without further purification. 400 MHz 1H NMR (CD3OD): δ 7.54 (m, 2H); 7.34 (m, 3H); 4.07 (m, 2H); 2.79 (m, 1H); 2.18 (m, 1H); 1.98 (m, 2H).
Name
ethyl 2-phenyl-2-tetrahydrofuroate
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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